molecular formula C25H20Cl3F3N6O5S B13135346 3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 229340-73-2

3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B13135346
CAS No.: 229340-73-2
M. Wt: 679.9 g/mol
InChI Key: PWKJIYALRVKKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic compound that features multiple functional groups, including chlorinated aromatic rings, a pyridine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the chlorination of aromatic precursors, followed by the introduction of the pyridine and thiophene rings through coupling reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions. The final steps often involve purification techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and large-scale purification methods. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of nitro groups will produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide
  • 2-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties. Comparing it with similar compounds can highlight differences in reactivity, stability, and biological activity.

Properties

CAS No.

229340-73-2

Molecular Formula

C25H20Cl3F3N6O5S

Molecular Weight

679.9 g/mol

IUPAC Name

3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H19Cl3N6O3S.C2HF3O2/c1-27-23-28-5-6-32(23)10-12-11-36-20(18(12)26)22(34)31-19-15(7-14(25)8-16(19)35-2)21(33)30-17-4-3-13(24)9-29-17;3-2(4,5)1(6)7/h3-9,11H,10H2,1-2H3,(H,27,28)(H,31,34)(H,29,30,33);(H,6,7)

InChI Key

PWKJIYALRVKKRD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN1CC2=CSC(=C2Cl)C(=O)NC3=C(C=C(C=C3OC)Cl)C(=O)NC4=NC=C(C=C4)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.